Synthetic Utility: Nucleophilic Displacement Capability vs. Non-Halogenated QdNO Analogs
The 2-bromomethyl group in CAS 18080-66-5 serves as an electrophilic site for nucleophilic substitution (SN2) reactions, enabling derivatization with amines, thiols, alkoxides, and other nucleophiles . This contrasts with 2-methylquinoxaline-1,4-dioxide (2MQNX) and unsubstituted quinoxaline-1,4-dioxide (QNX), which lack this reactive handle and cannot undergo analogous direct substitution chemistry without prior functionalization [1].
| Evidence Dimension | Electrophilic reactivity for nucleophilic displacement |
|---|---|
| Target Compound Data | Primary alkyl bromide at benzylic position: reactive toward SN2 displacement |
| Comparator Or Baseline | 2-methylquinoxaline-1,4-dioxide (2MQNX): no halogen substituent; unreactive toward direct nucleophilic substitution; unsubstituted QNX: no substituent at 2-position |
| Quantified Difference | Qualitative: Reactive electrophile present vs. absent |
| Conditions | Standard organic synthesis conditions; nucleophiles include amines, thiols, alkoxides |
Why This Matters
For laboratories synthesizing QdNO-based libraries or conjugates, this compound provides a ready electrophilic attachment point, eliminating the need for pre-functionalization steps required with 2-methyl or unsubstituted QdNO analogs.
- [1] Vieira M, et al. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Microbiological Research. 2014;169(4):287-293. View Source
